
1H-1,2,3-Triazole-4,5-dicarboxaldehyde, 1-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,3-Triazole-4,5-dicarboxaldehyde, 1-(phenylmethyl)- is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of two aldehyde groups at the 4 and 5 positions and a phenylmethyl group at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,3-Triazole-4,5-dicarboxaldehyde, 1-(phenylmethyl)- typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is between an azide and an alkyne to form the triazole ring. The specific steps are as follows:
Formation of the Azide: The starting material, benzyl azide, is prepared by reacting benzyl chloride with sodium azide in an aqueous medium.
Cycloaddition Reaction: The azide is then reacted with an alkyne, such as propargyl aldehyde, under copper(I) catalysis to form the triazole ring.
Oxidation: The resulting triazole compound is oxidized to introduce the aldehyde groups at the 4 and 5 positions.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Catalyst Recovery and Reuse: To minimize costs and environmental impact.
Purification Steps: Including crystallization, distillation, or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
1H-1,2,3-Triazole-4,5-dicarboxaldehyde, 1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions, particularly at the nitrogen atoms, with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper(I) catalysts for cycloaddition reactions.
Major Products
Oxidation: 1H-1,2,3-Triazole-4,5-dicarboxylic acid, 1-(phenylmethyl)-.
Reduction: 1H-1,2,3-Triazole-4,5-dimethanol, 1-(phenylmethyl)-.
Substitution: Various substituted triazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1H-1,2,3-Triazole-4,5-dicarboxaldehyde, 1-(phenylmethyl)- has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Used in the development of new materials with specific properties, such as polymers and coordination compounds.
Bioconjugation: Utilized in the modification of biomolecules for research in biochemistry and molecular biology.
Mecanismo De Acción
The mechanism of action of 1H-1,2,3-Triazole-4,5-dicarboxaldehyde, 1-(phenylmethyl)- involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The aldehyde groups can form covalent bonds with nucleophiles, which is valuable in bioconjugation and organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,3-Triazole-4,5-dicarboxylic acid: Lacks the phenylmethyl group, making it less hydrophobic.
1H-1,2,3-Triazole-4,5-dimethanol: Contains alcohol groups instead of aldehydes, altering its reactivity.
1H-1,2,3-Triazole-4,5-dithiolate: Contains sulfur atoms, providing different coordination properties.
Uniqueness
1H-1,2,3-Triazole-4,5-dicarboxaldehyde, 1-(phenylmethyl)- is unique due to the presence of both aldehyde groups and a phenylmethyl group. This combination provides a balance of reactivity and hydrophobicity, making it versatile for various applications in synthesis and research.
Propiedades
Número CAS |
103532-75-8 |
|---|---|
Fórmula molecular |
C11H9N3O2 |
Peso molecular |
215.21 g/mol |
Nombre IUPAC |
1-benzyltriazole-4,5-dicarbaldehyde |
InChI |
InChI=1S/C11H9N3O2/c15-7-10-11(8-16)14(13-12-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |
Clave InChI |
AAVUCWJDTFXLPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=C(N=N2)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


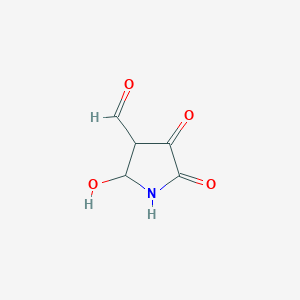
![2-(Difluoromethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12891225.png)
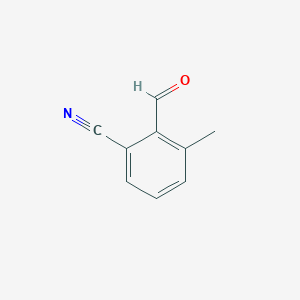
![2-(3-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12891242.png)
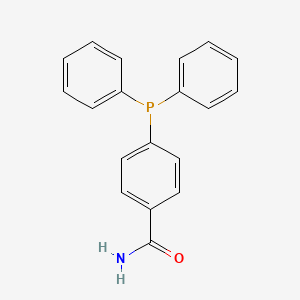
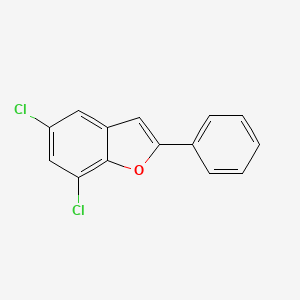
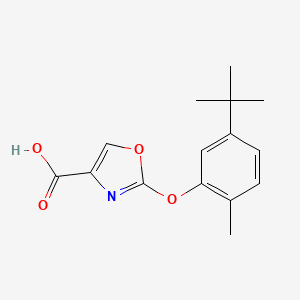

![2-(Aminomethyl)-4-cyanobenzo[d]oxazole](/img/structure/B12891287.png)
![2-[(2,4-Dichlorophenyl)methyl]-3-methyl-1,2-oxazol-5(2H)-one](/img/structure/B12891296.png)

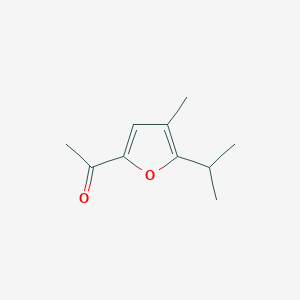

![(E)-1-Phenyl-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B12891306.png)
